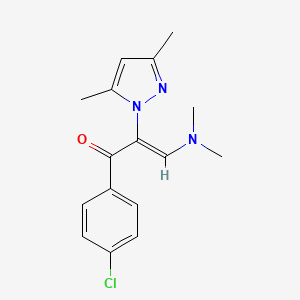

(2Z)-1-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(dimethylamino)prop-2-en-1-one

説明

(2Z)-1-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(dimethylamino)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H18ClN3O and its molecular weight is 303.79. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(2Z)-1-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(dimethylamino)prop-2-en-1-one, known by its CAS number 956792-44-2, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. In vitro assays demonstrated that certain derivatives can reduce cell viability in human cancer cell lines such as HeLa and MCF7 by more than 50% at specific concentrations .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against various strains. For example, it demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli in disk diffusion assays .

Antioxidant Activity

In addition to its antimicrobial effects, this compound has shown potential as an antioxidant. Research indicates that it can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It has been found to inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : The compound triggers apoptosis in cancer cells through the activation of caspases.

- Free Radical Scavenging : Its structural components allow it to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Study 1: Anticancer Efficacy

A study conducted by Hernández-Vázquez et al. explored the synthesis and biological evaluation of pyrazole derivatives, including this compound. The results indicated a significant reduction in tumor size in xenograft models treated with the compound compared to controls .

Study 2: Antimicrobial Activity Assessment

Another investigation assessed the antimicrobial efficacy of the compound against various pathogens. The results showed that it inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, demonstrating its potential as a therapeutic agent against infections .

科学的研究の応用

Medicinal Applications

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to (2Z)-1-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(dimethylamino)prop-2-en-1-one can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways.

Case Study:

A study published in Molecules demonstrated that pyrazole derivatives could inhibit the growth of human cancer cell lines by inducing cell cycle arrest and apoptosis, suggesting potential for development as anticancer agents .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process.

Case Study:

In a study examining various pyrazole compounds, it was found that certain derivatives significantly reduced inflammation markers in animal models, indicating their potential use in treating inflammatory diseases .

3. Antimicrobial Activity

There is evidence supporting the antimicrobial properties of this compound. Pyrazoles have been reported to exhibit activity against a range of bacteria and fungi.

Case Study:

Research highlighted in PubChem suggests that certain pyrazole derivatives can effectively inhibit the growth of pathogenic bacteria, making them candidates for further development as antimicrobial agents .

Agricultural Applications

1. Pesticidal Activity

The compound's structure suggests potential applications as a pesticide or herbicide. Pyrazole derivatives have been evaluated for their effectiveness against various agricultural pests.

Case Study:

A study indicated that specific pyrazole compounds demonstrated effective insecticidal activity against common agricultural pests, showing promise for use in crop protection .

Summary of Findings

The applications of this compound span across multiple domains:

特性

IUPAC Name |

(Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(3,5-dimethylpyrazol-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O/c1-11-9-12(2)20(18-11)15(10-19(3)4)16(21)13-5-7-14(17)8-6-13/h5-10H,1-4H3/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHVDJYRZXPEML-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=CN(C)C)C(=O)C2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1/C(=C\N(C)C)/C(=O)C2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901321694 | |

| Record name | (Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(3,5-dimethylpyrazol-1-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901321694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818929 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

956792-44-2 | |

| Record name | (Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(3,5-dimethylpyrazol-1-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901321694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。